5-Bromo-2-fluorobenzoyl chloride

Catalog No.
S696974
CAS No.
773140-42-4
M.F
C7H3BrClFO
M. Wt
237.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-fluorobenzoyl chloride

CAS Number

773140-42-4

Product Name

5-Bromo-2-fluorobenzoyl chloride

IUPAC Name

5-bromo-2-fluorobenzoyl chloride

Molecular Formula

C7H3BrClFO

Molecular Weight

237.45 g/mol

InChI

InChI=1S/C7H3BrClFO/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3H

InChI Key

LEGBISULKASFCD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)C(=O)Cl)F

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)Cl)F

Synthesis of Complex Molecules:

-Bromo-2-fluorobenzoyl chloride, due to its reactive nature, finds application in the synthesis of various complex organic molecules. The presence of the acyl chloride group (COCl) allows it to participate in acylation reactions, forming amide or ester bonds with other molecules. This property makes it a valuable building block for the construction of diverse functional groups within larger molecules. For instance, research has described its use in the synthesis of:

  • 3,5-bis(4-fluoro-3-trifluoromethylphenyl)phenol: This compound exhibits potential applications in liquid crystals and organic light-emitting diodes (OLEDs) [].
  • 9,9-bis(2-ethylhexyl)-2,7-bis[4-fluoro-3-trifluoromethylphenyl]-9H-fluorene: This molecule holds promise for use in organic photovoltaic devices due to its efficient light-harvesting properties [].
  • 3-trifluoromethyl-4-fluoro phenyl boronic acid: This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and functional materials [].

5-Bromo-2-fluorobenzoyl chloride is an aromatic organic compound classified as an acyl halide. Its chemical formula is C₇H₃BrClF, and it has a molecular weight of 237.45 g/mol. The compound features a benzoyl chloride structure, where a bromine atom is located at the 5th position and a fluorine atom at the 2nd position of the benzene ring, replacing the hydroxyl group with a chlorine atom. This arrangement of substituents contributes to its reactivity and potential applications in organic synthesis.

The aromatic ring structure provides stability due to delocalized electrons, while the presence of electron-withdrawing groups like bromine and fluorine enhances the electrophilicity of the carbonyl group (C=O), making it more reactive in various

Acyl chlorides are generally reactive and corrosive. 5-Bromo-2-fluorobenzoyl chloride is expected to exhibit similar hazards:

  • Corrosive: Can irritate or damage skin, eyes, and respiratory tract upon contact or inhalation [].
  • Lachrymator: May cause tearing and eye irritation.
  • Reacts with water: Releases hydrochloric acid fumes, which are irritating and corrosive.
  • Flammable: May ignite upon contact with heat or open flames.

Safety precautions

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a respirator when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Handle with care and dispose of according to local regulations.
, primarily due to its reactive acyl chloride functional group. Some notable reactions include:

  • Acylation Reactions: It can react with aromatic compounds or nucleophiles to form amides or esters:
    text
    C₆H₅X + 5-Br-2-FCOCl → C₆H₄X-CO-5-Br-2-F + HCl (X = H, CH₃, etc.)
  • Formation of Amides:
    text
    5-Br-2-FCOCl + RNH₂ → 5-Br-2-FC(=O)NR + HCl (R = alkyl group)
  • Ester Synthesis:
    text
    RCH₂COOR' + 5-Br-2-FCOCl → RCH₂CO-CH(CO-5-Br-2-F)COOR' + HCl (R, R' = alkyl groups)

These reactions highlight its utility as a building block in organic synthesis .

Synthesis of 5-bromo-2-fluorobenzoyl chloride typically involves the following methods:

  • Halogenation of Benzoyl Chloride: Starting with benzoyl chloride, bromination can be performed using bromine in the presence of a suitable solvent.
  • Fluorination: The introduction of fluorine can be achieved through electrophilic aromatic substitution or by using fluorinating agents like N-fluorobenzenesulfonimide.
  • Direct Synthesis from Benzoic Acid: Benzoic acid can be converted to benzoyl chloride through thionyl chloride or oxalyl chloride, followed by bromination and fluorination steps.

These methods allow for the efficient production of this compound in laboratory settings .

5-Bromo-2-fluorobenzoyl chloride is primarily used as an intermediate in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals: It serves as a building block for various pharmaceutical compounds.
  • Chemical Research: Utilized in laboratories for developing new materials and chemicals.
  • Agricultural Chemicals: Potentially used in creating agrochemicals due to its reactive nature.

The ability to form various derivatives makes it valuable in multiple fields of chemistry .

Several compounds share structural similarities with 5-bromo-2-fluorobenzoyl chloride. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
5-Bromo-2-chlorobenzoyl chlorideC₇H₃BrCl₂OContains two chlorine atoms; potentially different reactivity patterns.
4-Bromo-2-fluorobenzoyl chlorideC₇H₃BrClFBromine at the para position may affect sterics and reactivity differently.
3-Bromo-4-fluorobenzoyl chlorideC₇H₃BrClFDifferent positions of halogens could influence electronic properties.

These compounds illustrate variations in halogen placement that can significantly impact their chemical reactivity and potential applications .

XLogP3

4.1

Wikipedia

5-Bromo-2-fluorobenzoyl chloride

Dates

Last modified: 08-15-2023

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